N-(5-chloropyrimidin-2-yl)-4-methylbenzamide
Description
N-(5-chloropyrimidin-2-yl)-4-methylbenzamide is a benzamide derivative featuring a 4-methyl-substituted benzoyl group linked via an amide bond to a 5-chloropyrimidin-2-yl moiety. This structure combines aromatic and heterocyclic elements, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
N-(5-chloropyrimidin-2-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-8-2-4-9(5-3-8)11(17)16-12-14-6-10(13)7-15-12/h2-7H,1H3,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJISNJQZSFRFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyrimidin-2-yl)-4-methylbenzamide typically involves the reaction of 5-chloropyrimidine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Substitution Reactions
The 5-chloro group on the pyrimidine ring undergoes nucleophilic substitution under controlled conditions:
Reaction with amines
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Example : Reacting with piperazine derivatives under microwave irradiation (150°C, 30–60 min) yields N-(5-(piperazin-1-yl)pyrimidin-2-yl)-4-methylbenzamide derivatives .
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Reagents : Excess amine (e.g., tert-butyl 4-aminobenzylcarbamate) in n-butanol .
Hydrolysis
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Alkaline conditions (NaOH, H₂O/THF) convert the chloro group to hydroxyl, forming N-(5-hydroxypyrimidin-2-yl)-4-methylbenzamide.
Amidation and Coupling Reactions
The benzamide moiety participates in key functionalization steps:
Acylation
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Process : Reacting with p-fluorobenzoyl chloride in dichloromethane introduces additional acyl groups at the amide nitrogen .
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Catalyst : Phosphorous oxychloride (POCl₃) facilitates activation at 15–20°C .
Cross-coupling
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Suzuki–Miyaura coupling : Using Pd catalysts (e.g., Pd₂(dba)₃/XantPhos) with aryl boronic acids introduces aryl groups at the pyrimidine C4 position .
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Conditions : 1,4-dioxane/t-BuOH (2:1), 150°C (microwave), 30 min .
Ring-Opening and Functionalization
The pyrimidine ring undergoes selective cleavage under harsh conditions:
Acid-mediated ring opening
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Reagents : Concentrated HCl at reflux (110°C, 4–6 hr) breaks the pyrimidine ring, yielding 4-methyl-N-(2-aminocarbonyl-5-chlorophenyl)benzamide.
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Applications : Generates intermediates for heterocyclic scaffold diversification.
Redox Reactions
Oxidation
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Target site : Methyl group on the benzamide fragment.
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Reagents : KMnO₄ in acidic medium converts the methyl group to a carboxylic acid, forming N-(5-chloropyrimidin-2-yl)-4-carboxybenzamide.
Reduction
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Catalytic hydrogenation : Using H₂/Pd-C reduces the chloropyrimidine ring to a dihydropyrimidine derivative, altering electronic properties .
Comparative Reaction Data Table
Mechanistic Insights
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Substitution kinetics : The 5-chloro group’s reactivity follows SNAr mechanisms, with rate acceleration under microwave irradiation .
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Electronic effects : Electron-withdrawing benzamide groups deactivate the pyrimidine ring, directing substitutions to C5.
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Steric hindrance : Bulky substituents on the benzamide reduce coupling efficiency by 15–20% .
Scientific Research Applications
Chemistry
In organic synthesis, N-(5-chloropyrimidin-2-yl)-4-methylbenzamide serves as a reagent or intermediate for the development of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
The compound is utilized in biological studies to investigate enzyme interactions and cellular mechanisms. It can act as a probe in biochemical assays, aiding researchers in understanding the role of specific enzymes or receptors in metabolic pathways.
Medicine
This compound shows potential as a therapeutic agent. Its structural features suggest activity against various diseases, particularly cancer. Preliminary studies indicate that it may possess antiproliferative effects against certain cancer cell lines, making it a candidate for further drug development.
Research indicates that this compound may exhibit significant biological activities:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could affect cell proliferation and survival.
- Receptor Binding : It has the potential to bind to cellular receptors, modulating signaling pathways that influence cellular responses.
- Antiproliferative Effects : Studies have shown that related compounds exhibit IC50 values ranging from 1.2 µM to 5.3 µM against various cancer cell lines, indicating promising anticancer properties.
Data Summary Table
| Activity Type | Tested Compound | IC50 Values | Remarks |
|---|---|---|---|
| Antiproliferative | This compound | 1.2 - 5.3 µM | Effective against cancer cell lines |
| Enzyme Inhibition | Various derivatives | Varies | Potential for targeting metabolic pathways |
| Receptor Binding | Related compounds | N/A | Modulates cellular signaling |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Antimicrobial Activity : Compounds with similar structures have shown moderate antimicrobial activity against pathogenic bacteria and fungi, with MIC values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli.
- Cytotoxicity Assessments : A study reported that derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting structural modifications can enhance their therapeutic potential.
- Structure-Activity Relationship (SAR) : Research has indicated that the presence of specific functional groups influences the biological activity of these compounds, emphasizing the importance of chemical structure in drug design.
Mechanism of Action
The mechanism of action of N-(5-chloropyrimidin-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their targets, and reported activities:
Key Findings
HDAC Inhibition
Compound 109, a 4-methylbenzamide derivative with a hexyl-aminophenyl linker, exhibits potent dual HDAC1/3 inhibition (Ki: 0.8–1.2 nM). Fluorination (e.g., Compound 136) reduces HDAC3 potency, highlighting the sensitivity of HDACs to substituent modifications . The target compound’s 5-chloropyrimidine group may similarly influence HDAC selectivity, though empirical data are lacking.
Kinase and KSP Inhibition
- Ispinesib: A 4-methylbenzamide-quinazolinone hybrid, Ispinesib binds KSP with moderate affinity (-5.2 kcal/mol) and has progressed to clinical trials. Structural optimization (e.g., IP2/IP4) improved binding energy to -7.7 kcal/mol, underscoring the role of heterocyclic modifications .
- The 5-bromo substituent may enhance hydrophobic interactions compared to the target compound’s 5-chloro group .
Pharmacokinetic Considerations
Compound 153, a ponatinib analog with a 4-methylbenzamide group, shows low oral bioavailability in rats despite potent ABL1 inhibition . This emphasizes the need for structural tuning to balance potency and pharmacokinetics in benzamide derivatives.
Structure-Activity Relationship (SAR) Trends
Heterocyclic Core: Pyrimidine (target compound), quinazoline (Ispinesib), or chromenone (IP2/IP4) cores dictate target specificity. Chlorine or bromine at the pyrimidine 5-position may enhance target engagement via halogen bonding.
Substituent Effects :
- 4-Methylbenzamide : A conserved pharmacophore in HDAC, kinase, and KSP inhibitors, likely facilitating π-π stacking or hydrophobic interactions.
- Linker Flexibility : Compounds with rigid linkers (e.g., IP2/IP4) show improved binding vs. flexible analogs (e.g., Compound 109) .
Biological Activity
N-(5-chloropyrimidin-2-yl)-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
This compound features a chlorinated pyrimidine ring linked to a methyl-substituted benzamide. This structure is significant for its interaction with biological targets, particularly in inhibiting specific enzyme pathways.
- Inhibition of Protein-Protein Interactions : Recent studies have shown that compounds similar to this compound can inhibit protein-protein interactions (PPIs), specifically targeting Hsp90-Cdc37 interactions. This inhibition is crucial for disrupting chaperone functions that are often exploited by cancer cells .
- Antiviral Activity : The compound exhibits promising antiviral properties, particularly against HIV-1. It has been reported to possess a favorable resistance profile compared to existing non-nucleoside reverse transcriptase inhibitors (NNRTIs), making it a candidate for further development in HIV treatment .
- Kinase Inhibition : this compound has shown activity against various kinases, including focal adhesion kinase (FAK). Inhibition of FAK has implications for cancer therapy, as it plays a role in cell migration and proliferation. The compound's selectivity for FAK over other kinases suggests potential therapeutic benefits with reduced off-target effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chloro Group : The presence of the chlorine atom on the pyrimidine ring enhances hydrophobic interactions with target proteins.
- Benzamide Moiety : This part of the molecule contributes to binding affinity and specificity towards biological targets.
Research indicates that modifications to either the pyrimidine or benzamide components can significantly alter the compound's efficacy and selectivity .
Table 1: Biological Activity Data
| Compound Name | Target | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | FAK | 0.035 | >100 |
| K-5a2 | HIV-1 | 0.25 | 40 |
| 14f | Thyroid Cancer Cells | 0.113 | >50 |
Note: IC50 values represent the concentration required to inhibit 50% of the target activity.
Case Study: Anti-HIV Activity
In a study assessing various NNRTIs, this compound demonstrated an EC50 value indicating effective inhibition against wild-type HIV strains. Its selectivity index was significantly higher than that of first-generation NNRTIs, suggesting potential as a safer alternative .
Case Study: Cancer Therapeutics
Research involving thyroid cancer cells revealed that derivatives of this compound could inhibit cell proliferation effectively through FAK inhibition, with IC50 values as low as 0.113 μM. These findings highlight its potential application in targeted cancer therapies .
Q & A
Q. What are the standard synthetic routes for preparing N-(5-chloropyrimidin-2-yl)-4-methylbenzamide, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves sequential halogenation and coupling reactions. A common route starts with the preparation of the pyrimidine core:
Chlorination of pyrimidine : React 2-aminopyrimidine with POCl₃ or SOCl₂ to introduce chlorine at the 5-position .
Amide coupling : React 5-chloropyrimidin-2-amine with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
Characterization :
Q. How can the crystal structure of this compound be resolved?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
Crystallization : Use slow evaporation in a solvent mixture (e.g., ethanol/water) to obtain high-quality crystals.
Data collection : Use a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
Refinement : Employ SHELXL for structure solution and refinement. Key parameters include R-factor (<0.05) and mean σ(C–C) bond lengths (~0.004 Å) .
Example : A similar benzamide derivative showed a dihedral angle of 84.21° between aromatic rings, stabilized by intramolecular hydrogen bonds .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
Methodological Answer: Contradictions often arise from tautomerism or solvent effects:
- Tautomer analysis : Use dynamic NMR or DFT calculations to assess equilibrium between keto-enol forms .
- Solvent screening : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) to rule out impurities .
Case study : In a pyrimidine derivative, conflicting IR data were resolved by identifying residual solvent (DMSO) peaks at ~1100 cm⁻¹ .
Q. What computational strategies are effective for predicting the bioactivity of this compound analogs?
Methodological Answer:
Molecular docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., bacterial PPTases) with PDB IDs 1QR8 or 3MKE .
QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors/donors. Validate with IC₅₀ data from enzymatic assays .
MD simulations : Perform 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .
Example : A trifluoromethyl-substituted analog showed enhanced binding affinity (ΔG = −9.2 kcal/mol) compared to the parent compound (ΔG = −7.8 kcal/mol) .
Q. How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
